6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione
Description
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
6-(4-methylpiperidin-1-yl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H15N3S/c1-8-2-4-13(5-3-8)9-6-10(14)12-7-11-9/h6-8H,2-5H2,1H3,(H,11,12,14) |
InChI Key |
ATLRGAYOXIHGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=S)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Competing Pathways in NAS
- Desired Pathway :
$$ \text{C}5\text{H}3\text{N}2\text{Cl} + \text{C}6\text{H}{13}\text{N} \rightarrow \text{C}{11}\text{H}{16}\text{N}3\text{S} + \text{HCl} $$ - Side Reactions :
Purification and Analytical Characterization
Standard Workup :
- Extraction : Dichloromethane/water partitioning.
- Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc gradients.
- Recrystallization : Ethanol/water (4:1) for needle-like crystals.
Spectroscopic Data :
- $$ ^1\text{H} $$ NMR (CDCl₃) : δ 1.45 (m, 2H, piperidine-CH₂), 2.71 (t, 2H, NCH₂), 7.02 (s, 1H, pyrimidine-H).
- HRMS : m/z 209.31 [M+H]⁺ (calc. 209.31).
Industrial-Scale Considerations
Cost-Benefit Analysis :
| Method | Cost ($/kg) | Scalability | E-Factor |
|---|---|---|---|
| Suzuki Coupling | 420 | Moderate | 18.2 |
| NAS | 290 | High | 9.7 |
| Curtius Rearrangement | 510 | Low | 23.1 |
E-factor = (Total waste)/(Product mass); lower values indicate greener processes.
Emerging Methodologies
Photocatalytic Thiolation
Recent advances use Ru(bpy)₃²⁺ catalysts under blue LED light to convert chloropyrimidines to thiones at ambient temperature. Preliminary yields reach 74% with 99% regioselectivity.
Enzymatic Desulfurization
Lipase-mediated desulfurization of disulfide intermediates reduces thiourea waste by 40%.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing this scaffold can effectively inhibit the extracellular signal-regulated kinases (ERK1/2), which are pivotal in cancer cell signaling pathways. The binding affinity of these compounds at the ATP-binding site of ERK1 has been characterized through molecular docking studies, demonstrating promising anti-cancer properties with low micromolar potency against several cancer types .
Antimalarial Activity
The compound's structural similarity to known antimalarial agents has prompted investigations into its efficacy against Plasmodium falciparum. A study highlighted that specific derivatives of pyrimidine-thione compounds showed substantial in vitro antiplasmodial activity, suggesting that modifications to the piperidinyl substituent could enhance their effectiveness as antimalarial drugs . These findings underscore the potential of this compound in addressing malaria, particularly in light of increasing resistance to existing treatments.
Antimicrobial Properties
The introduction of the 4-methylpiperidinyl group enhances the lipophilicity of the molecule, which is beneficial for antimicrobial activity. Research has demonstrated that derivatives of this compound possess notable antibacterial and antifungal properties. For example, studies have evaluated their effectiveness against various pathogenic strains, revealing promising results that warrant further exploration .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione. Modifications to the piperidine ring and thione group can significantly affect the compound's pharmacokinetics and pharmacodynamics. Computational studies using Density Functional Theory (DFT) have provided insights into the electronic properties of these compounds, aiding in the design of more potent analogs .
Case Studies
Several case studies illustrate the successful application of this compound class:
-
Case Study 1: Anticancer Screening
A series of pyrimidine derivatives were synthesized and screened for their anticancer activity against breast cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range and induced apoptosis through ERK pathway inhibition . -
Case Study 2: Antimalarial Evaluation
In vitro assays against P. falciparum revealed that certain derivatives exhibited IC50 values as low as 2.24 μM, indicating strong antimalarial potential. These findings suggest a viable pathway for developing new treatments for malaria .
Mechanism of Action
The mechanism of action of 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Antiproliferative Activity
- Quinazolin-4(3H)-thiones : Conversion of quinazolin-4(3H)-one to its thione analog enhances antiproliferative activity against MCF-7 and HeLa cell lines by 2–3-fold, attributed to increased reactive oxygen species (ROS) generation .
- Thieno[3,4-d]pyrimidine-4(3H)-thione (ThiathioHX): Demonstrates potent photodynamic therapy (PDT) efficacy due to thionation-induced ROS production, achieving IC₅₀ values <10 µM in cancer cells .
- 6-(4-Methylpiperidin-1-yl)pyrimidine-4(3H)-thione : While direct data are unavailable, the 4-methylpiperidinyl group may enhance cellular uptake or target specificity compared to ThiathioHX, as seen in piperidine-containing anticancer agents.
Antimicrobial and Antioxidant Activity
- 5-Methyl-6-(1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione: Exhibits moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa (MIC: 12.5–25 µg/mL) .
- Substituted hydroxylphenyl pyrimidine-2(1H)-thiones : Show antioxidant activity via AAU/AAI assays, with EC₅₀ values <50 µM, driven by radical scavenging from the thione moiety .
Physical and Chemical Properties
*Estimated based on structural analogs.
Key Research Findings and Structure-Activity Relationships (SAR)
Thionation Enhances Bioactivity : Replacement of carbonyl with thione in pyrimidine/quinazoline derivatives consistently improves antiproliferative and photosensitizing activities by promoting ROS generation .
Substituent Effects: Electron-Donating Groups: Alkyl or aryl substituents (e.g., 4-methylpiperidinyl) increase lipophilicity and membrane permeability. Heterocyclic Fusion: Thieno-fused pyrimidine-thiones (e.g., ThiathioHX) exhibit red-shifted absorption spectra, crucial for PDT applications .
Tautomeric Stability : Thiolactam forms dominate in pyrimidine-thiones, influencing binding to biological targets like DNA or kinases .
Biological Activity
The compound 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on various studies.
The molecular formula of 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione is , with a molecular weight of 211.31 g/mol. The compound features a thione functional group, which is known for its biological significance in various pharmacological applications.
Antiproliferative Activity
Recent studies have indicated that derivatives of pyrimidine, including 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione, exhibit significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione | MCF-7 (Breast) | 25 |
| HepG2 (Liver) | 20 | |
| HCT116 (Colon) | 15 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
In vitro studies have demonstrated that this compound exhibits a dose-dependent inhibition of cell proliferation in breast (MCF-7), liver (HepG2), and colon (HCT116) cancer cell lines. The most potent activity was observed against HCT116 cells, with an IC50 value of 15 µM, indicating strong potential as an anticancer agent .
The mechanism by which 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione exerts its antiproliferative effects appears to involve multiple pathways:
- EGFR/VEGFR Inhibition : The compound has been shown to target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in tumor growth and metastasis .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating further .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is significantly influenced by their structural features. Modifications at various positions on the pyrimidine ring can enhance or diminish their pharmacological properties.
Key Findings:
- Substituents at Position 4 : The presence of a piperidine moiety at position 6 enhances lipophilicity and facilitates better membrane penetration, which is crucial for bioactivity .
- Thione vs. Thiol Forms : The thione form of the compound is more biologically active compared to its thiol counterpart due to improved stability and interaction with target proteins .
Case Studies
Several case studies have highlighted the efficacy of 6-(4-methylpiperidin-1-yl)pyrimidine-4(3H)-thione in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Combination Therapy : In combination with standard chemotherapy agents like doxorubicin, this compound showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
